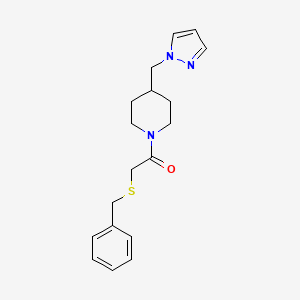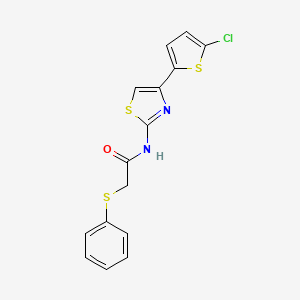
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide involves the use of doubly electrophilic building blocks such as 2-chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide. These precursors facilitate the formation of ring annulated thiazolo[3,2-a]pyrimidinone products. The process yields the desired compound by eliminating by-products like aniline or 2-aminobenzothiazole. The synthesis route has been shown to produce acceptable yields and the structure of the reaction products has been confirmed through analytical and spectral studies, including single crystal X-ray data .
Molecular Structure Analysis
The molecular structure of the synthesized compounds, including N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide, has been elucidated using various spectroscopic techniques. The structural confirmation is backed by 1H-NMR, 13C-NMR, and LC-MS/MS spectral data, along with elemental analyses. These methods provide a detailed understanding of the molecular framework and the positioning of various substituents in the compound .
Chemical Reactions Analysis
The chemical reactivity of the title compound has been explored through its interaction with mercapto derivatives. This reaction pathway is crucial for the synthesis of various thiazole derivatives with potential biological activities. The reaction specifics, such as conditions and reagents, are critical for the successful synthesis of these compounds, which are further evaluated for their biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide and related derivatives are inferred from their synthesis and molecular structure. The solubility, melting point, and stability of these compounds can be deduced from their chemical makeup and the interactions between their molecular components. These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent .
Biological Evaluation
The synthesized thiazole derivatives have been subjected to biological evaluation to determine their anticancer activity. Specifically, the compounds were tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line to assess their selective cytotoxicity. Among the derivatives, certain compounds demonstrated high selectivity and induced apoptosis in cancer cells, although not as effectively as the standard drug, cisplatin. The IC50 values and apoptosis percentages provide insight into the potential of these compounds as anticancer agents .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has demonstrated the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including those with similar structures to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide, showcasing potential antitumor activity. These compounds were evaluated in vitro against human tumor cell lines derived from neoplastic diseases, with some showing considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).
Anticancer Agents
Another study focused on the synthesis of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. These compounds, including those structurally related to the query compound, were investigated for their anticancer activity, particularly noting high selectivity and apoptosis induction capability in human lung adenocarcinoma cells (Evren et al., 2019).
Optoelectronic Properties
The optoelectronic properties of thiazole-based polythiophenes, including monomers structurally similar to the query compound, have been explored. These materials were synthesized and characterized for their potential in conducting polymers, revealing insights into optical band gaps and switching times, indicating their utility in electronic applications (Camurlu & Guven, 2015).
Anti-Inflammatory Activity
Compounds with similar structural frameworks have been synthesized and evaluated for anti-inflammatory activity. Certain derivatives showed significant activity, highlighting the potential therapeutic applications of these chemical entities in managing inflammation (Sunder & Maleraju, 2013).
Metabolic Stability Investigations
Studies have also been conducted to explore the metabolic stability of similar compounds, particularly focusing on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Adjustments to the chemical structure, aiming to reduce metabolic deacetylation, have been a key focus, with implications for the development of more stable therapeutic agents (Stec et al., 2011).
Eigenschaften
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS3/c16-13-7-6-12(22-13)11-8-21-15(17-11)18-14(19)9-20-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYRWFRVILZUML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2545684.png)
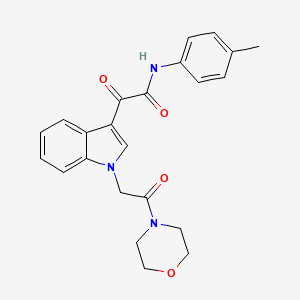

![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2545688.png)
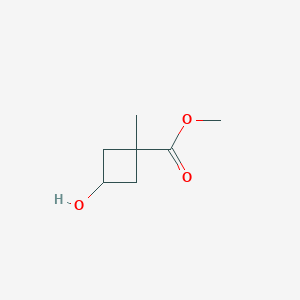
![2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2545695.png)
![(4-Methoxyphenyl)[8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2545697.png)
![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide](/img/structure/B2545698.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2545699.png)
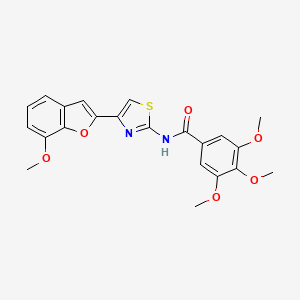
![1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2545701.png)

![N1-(3-chloro-4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2545703.png)
